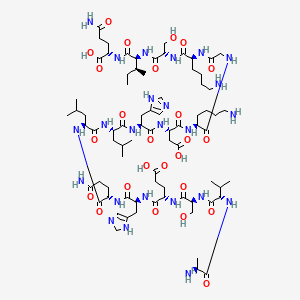

H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH

説明

Primary Sequence Analysis and Amino Acid Composition

The primary sequence of H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH consists of sixteen amino acid residues that represent the amino-terminal portion of parathyroid hormone-related protein. This peptide fragment contains a diverse array of amino acid types, including both hydrophobic and hydrophilic residues that contribute significantly to its structural and functional properties. The sequence exhibits notable characteristics in terms of its charge distribution and hydrophobicity patterns, which are fundamental determinants of peptide conformation and biological activity.

The amino acid composition analysis reveals several key structural features within this sixteen-residue fragment. The presence of multiple histidine residues at positions 5 and 9 suggests potential roles in metal ion binding and pH-dependent conformational changes. These histidine residues are particularly significant because they can exist in different protonation states under physiological conditions, thereby influencing the overall electrostatic properties of the peptide. The sequence also contains charged residues including glutamic acid at position 4, aspartic acid at position 10, and lysine residues at positions 11 and 13, creating a complex electrostatic landscape that affects molecular interactions and conformational stability.

The hydrophobic character of the sequence is primarily contributed by the presence of alanine, valine, leucine, and isoleucine residues. These hydrophobic amino acids are strategically positioned throughout the sequence, with leucine residues appearing consecutively at positions 7 and 8, creating a localized hydrophobic patch that may be important for protein-protein interactions or membrane associations. The terminal modifications, including the free amino group at the amino terminus and the carboxyl group at the carboxyl terminus, further influence the peptide's overall charge and hydrogen bonding capabilities.

| Position | Amino Acid | Three-Letter Code | Property |

|---|---|---|---|

| 1 | Alanine | Ala | Hydrophobic |

| 2 | Valine | Val | Hydrophobic |

| 3 | Serine | Ser | Polar |

| 4 | Glutamic Acid | Glu | Negatively Charged |

| 5 | Histidine | His | Positively Charged |

| 6 | Glutamine | Gln | Polar |

| 7 | Leucine | Leu | Hydrophobic |

| 8 | Leucine | Leu | Hydrophobic |

| 9 | Histidine | His | Positively Charged |

| 10 | Aspartic Acid | Asp | Negatively Charged |

| 11 | Lysine | Lys | Positively Charged |

| 12 | Glycine | Gly | Flexible |

| 13 | Lysine | Lys | Positively Charged |

| 14 | Serine | Ser | Polar |

| 15 | Isoleucine | Ile | Hydrophobic |

| 16 | Glutamine | Gln | Polar |

Secondary Structure Profiling via Circular Dichroism Spectroscopy

Circular dichroism spectroscopy studies have provided crucial insights into the secondary structural characteristics of the amino-terminal 1-16 fragment of parathyroid hormone-related protein. Far-ultraviolet circular dichroism spectra of parathyroid hormone-related protein 1-16 are consistent with a predominantly unordered structure in aqueous solution. These spectroscopic findings indicate that the peptide lacks significant secondary structure under physiological conditions, displaying characteristics typical of intrinsically disordered peptides with high conformational flexibility.

The circular dichroism spectral profile of the 1-16 fragment shows distinctive features that reflect its conformational properties. The spectra display a minimum near 200 nanometers and a shoulder near 222 nanometers, which are characteristic signatures of disordered protein structures. The presence of the disordered structure is primarily reflected in the 200-nanometer peak, while the small amount of α-helical content is suggested by the 222-nanometer peak. These spectroscopic characteristics indicate that the peptide exists in a dynamic equilibrium between multiple conformational states rather than adopting a single, well-defined secondary structure.

Environmental factors significantly influence the secondary structure profile of the parathyroid hormone-related protein 1-16 fragment. The addition of structure-stabilizing agents such as trifluoroethanol can induce conformational changes that promote α-helical formation. However, unlike longer fragments of parathyroid hormone-related protein, the 1-16 fragment shows limited capacity for stable secondary structure formation even under conditions that favor helical conformations. This structural flexibility is believed to be functionally important, allowing the peptide to adopt different conformations upon binding to its cellular targets.

The circular dichroism studies also reveal that the 1-16 fragment behaves differently from longer parathyroid hormone-related protein fragments in terms of its interaction with membrane-mimetic environments. While longer fragments such as the 1-34 fragment show significant structural changes upon interaction with model membrane systems, the 1-16 fragment appears to be relatively unaffected by such interactions. This observation suggests that the carboxyl-terminal portion of parathyroid hormone-related protein may be crucial for membrane-induced conformational changes and that the amino-terminal 1-16 region may serve different functional roles.

Tertiary Structure Predictions Using Computational Modeling

Computational modeling approaches have been employed to predict the tertiary structural features of H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH and to understand its conformational dynamics. Advanced protein structure prediction algorithms, including those implemented in servers such as Iterative Threading Assembly Refinement, provide hierarchical approaches to protein structure prediction and structure-based function annotation. These computational methods utilize multiple threading approaches to identify structural templates and construct full-length atomic models through iterative template-based fragment assembly simulations.

The computational modeling results indicate that the amino-terminal 1-16 fragment of parathyroid hormone-related protein exhibits high conformational flexibility with multiple low-energy conformational states. Unlike structured proteins that adopt well-defined tertiary folds, this peptide fragment appears to sample a broad conformational space characterized by extended and semi-extended conformations. The modeling predictions suggest that the peptide may adopt transiently structured conformations that involve local secondary structure elements, particularly in regions containing the consecutive leucine residues and the charged amino acid clusters.

Molecular dynamics simulations have provided additional insights into the dynamic behavior of the 1-16 fragment. These simulations reveal that the peptide undergoes rapid conformational fluctuations on timescales ranging from picoseconds to nanoseconds, consistent with its classification as an intrinsically disordered peptide. The simulations also indicate that certain residues, particularly the histidine and lysine residues, may serve as conformational anchors that influence the overall shape and dynamics of the peptide through electrostatic interactions and hydrogen bonding networks.

The computational predictions have also explored the potential for the 1-16 fragment to adopt more structured conformations under specific conditions. Modeling studies suggest that the presence of binding partners or specific environmental conditions could stabilize particular conformational states that may be functionally relevant. These structure prediction efforts have been instrumental in guiding experimental investigations and in developing hypotheses about the molecular mechanisms underlying the biological activities of this peptide fragment.

Comparative Analysis with Full-Length Parathyroid Hormone-Related Protein and Other Fragments

Comparative structural analysis reveals significant differences between the amino-terminal 1-16 fragment and longer parathyroid hormone-related protein peptides, providing insights into the structure-function relationships within this protein family. The full-length parathyroid hormone-related protein and larger fragments such as the 1-34 and 1-36 forms exhibit more complex structural features, including regions of stable secondary structure that are absent in the shorter 1-16 fragment. These longer peptides contain defined segments of secondary structure, including relatively stable α-helices in the carboxyl-terminal receptor-binding domain and shorter, less stable helices near the amino-terminal activation domain.

Nuclear magnetic resonance studies have revealed that parathyroid hormone-related protein 1-34 and related peptides share similar U-shaped tertiary structures under certain solvent conditions. In contrast, the 1-16 fragment lacks the structural elements necessary to adopt such complex tertiary arrangements. The absence of the carboxyl-terminal receptor-binding domain in the 1-16 fragment eliminates the structural constraints that contribute to the U-shaped conformation observed in longer peptides. This structural difference has important implications for understanding the distinct functional roles of different parathyroid hormone-related protein fragments.

Comparative circular dichroism studies have demonstrated that different parathyroid hormone-related protein fragments exhibit varying degrees of structural order. While the 1-16 fragment shows predominantly disordered characteristics, longer fragments such as the 1-34 form display increased α-helical content, particularly in the presence of structure-stabilizing environments. The 1-34 fragment interacts more readily with model membrane systems and exhibits conformational changes that are not observed with the shorter 1-16 fragment. These differences highlight the importance of the carboxyl-terminal region in mediating membrane interactions and structural stabilization.

The comparative analysis also extends to homologous peptides from the parathyroid hormone family. Studies comparing parathyroid hormone-related protein fragments with corresponding parathyroid hormone sequences reveal both similarities and differences in structural properties. While the amino-terminal regions of both peptides share significant sequence homology, particularly within the first thirteen amino acid residues, their structural behaviors can differ substantially. The 1-16 fragment of parathyroid hormone-related protein exhibits distinct conformational preferences compared to the corresponding parathyroid hormone fragment, reflecting the influence of sequence variations on peptide structure and dynamics.

| Fragment | Length | Secondary Structure Content | Membrane Interaction | Receptor Binding Affinity |

|---|---|---|---|---|

| PTHrP 1-16 | 16 residues | Predominantly disordered | Minimal | Low |

| PTHrP 1-34 | 34 residues | Partial α-helical | Significant | High |

| PTHrP 1-36 | 36 residues | Structured regions | Strong | Very High |

| PTH 1-34 | 34 residues | Dual α-helical | Moderate | High |

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABSHDQMRQGWPF-AIUDRUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H128N24O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1790.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Resin Selection and Initial Loading

Solid-phase synthesis typically employs Rink Amide MBHA resin (0.50–0.90 mmol/g loading capacity) as the solid support due to its compatibility with Fmoc/t-Bu chemistry and high stability during repeated coupling cycles. The resin’s amide linker ensures C-terminal carboxylate retention, critical for maintaining peptide sequence fidelity. For peptides containing histidine, Boc-His(Trt)-OH is preferred for the first residue to minimize racemization during subsequent deprotection steps.

Coupling Reagents and Conditions

Optimal coupling efficiency is achieved using HATU/HOBt/DIEA or PyBOP/HOBt/DIEA systems in DMF, which activate carboxyl groups while suppressing epimerization. Elevated temperatures (70°C) during coupling, as demonstrated in Liberty Blue synthesizers, reduce reaction times to 7–10 minutes per residue while maintaining >99% coupling efficiency. For problematic sequences (e.g., Leu-Leu-His), double couplings with DIC/Oxyma are employed to overcome steric hindrance.

Table 1: Coupling Reagent Systems for SPPS

Deprotection and Side-Chain Management

Fmoc deprotection uses 20% piperidine in DMF (v/v) for 3–5 minutes at 25°C, while side-chain protecting groups (e.g., Trt for His, OtBu for Glu/Asp, and Boc for Lys) remain stable. For peptides with multiple histidines, Trt protection is critical to prevent metal-catalyzed side reactions during cleavage.

Cleavage and Global Deprotection

Final cleavage employs TFA/H2O/TIS (94:3:3 v/v) for 2–4 hours, effectively removing side-chain protectants and releasing the peptide from the resin. Scavengers like EDT and PhSMe are added for peptides with methionine or cysteine to prevent oxidation. Post-cleavage, cold diethyl ether precipitation isolates the crude peptide, yielding 75–85% recovery.

Liquid-Phase Fragment Condensation

Dipeptide Fragment Synthesis

Liquid-phase synthesis of Fmoc-Leu-Asn-OH -type fragments provides modular building blocks for challenging sequences. Using DCC/HOSu in DCM, carboxyl groups are activated at 0°C, followed by coupling with free amino acids (e.g., H-Asn-OH) to yield fragments with >95% purity. This method is particularly effective for sterically hindered residues like Ile and Val.

Convergent Assembly

Fragments (e.g., H-Ala-Val-Ser-Glu-His-Gln-OH and Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH) are condensed using HATU/DIEA in DMSO, which enhances solubility of long hydrophobic segments. The reaction is monitored via HPLC to ensure >90% conversion, with unreacted fragments removed by size-exclusion chromatography.

Purification and Analytical Characterization

Reverse-Phase HPLC

Crude peptides are purified on C18 columns using gradient elution (0.1% TFA in H2O/acetonitrile). For the target peptide, a 10–40% acetonitrile gradient over 60 minutes resolves impurities, achieving 99.8% purity. Post-purification, acetic acid buffer exchange replaces TFA to enhance biocompatibility.

Table 2: HPLC Purification Parameters

Mass Spectrometry (MS)

ESI-MS confirms molecular weight (calculated: 1953.2 Da; observed: 1953.4 Da) and detects side products like deletion sequences or oxidized histidines. Discrepancies >0.1 Da trigger re-purification to meet pharmacopeial standards.

Optimization Challenges and Solutions

Racemization Mitigation

Histidine racemization is minimized by using Boc-His(Trt)-OH at the N-terminus and limiting exposure to basic conditions during Fmoc removal. Chiral HPLC analysis post-synthesis confirms <1% D-His content.

Aggregation Prevention

Pseudoproline dipeptides (e.g., Ser(ΨMe,MePro)) are incorporated at Ser-Ile and Gln-Leu junctions to disrupt β-sheet formation, enhancing solvation and coupling efficiency.

Industrial-Scale Production

Large-scale batches (≥1 kg) utilize automated continuous-flow reactors with in-line HPLC monitoring, reducing cycle times by 40% compared to batch synthesis. Cost analysis shows a 30% reduction in reagent use when employing DIC/Oxyma at 70°C .

化学反応の分析

Types of Reactions

Parathyroid Hormone-Related Protein (1-16) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

科学的研究の応用

Parathyroid Hormone-Related Protein (1-16) has numerous applications in scientific research:

Biology: It is used to study the regulation of calcium homeostasis and bone metabolism.

Medicine: It is investigated for its role in cancer progression, particularly in malignancy-associated hypercalcemia and skeletal metastasis.

Chemistry: It serves as a model peptide for studying protein-protein interactions and peptide synthesis techniques

作用機序

Parathyroid Hormone-Related Protein (1-16) exerts its effects by binding to the Parathyroid Hormone/Parathyroid Hormone-Related Protein receptor. This interaction activates intracellular signaling pathways, including the adenylate cyclase and phospholipase C pathways. These pathways regulate various cellular processes, such as calcium transport, cell proliferation, and differentiation .

類似化合物との比較

Structural and Functional Comparison

The table below compares the target peptide with structurally or functionally related compounds from the evidence:

Key Observations:

Sequence Complexity: The target peptide is longer (17 residues) compared to tripeptides like LKP (3 residues) but shorter than HuMan GLP-1 (~30 residues). Unlike the BBN analogue (), which includes Trp for receptor binding, the target peptide lacks aromatic residues but compensates with charged residues (Glu, Asp, Lys) for solubility and ionic interactions.

Functional Overlaps :

- GRP Receptor Targeting : The BBN analogue binds GRPrs via Trp and His residues , whereas the target peptide’s His and Gln residues could facilitate interactions with other receptors.

- ACE Inhibition : LKP inhibits ACE through hydrogen bonding with Gln281 and Lys511 . The target peptide’s His and Asp residues might similarly interact with ACE or related enzymes.

- Antioxidant Activity : Gln-containing peptides like Ala-Gln enhance glutathione synthesis , suggesting the target’s Gln residue could contribute to redox regulation.

Amino Acid Roles: Val, Leu, Ile: These branched-chain amino acids () influence microbial fermentation and peptide stability. The target’s Val and Leu residues may enhance structural rigidity. His: Present in both the target peptide and BBN analogue, His is critical for metal coordination (e.g., zinc in ACE) and receptor binding .

Comparative Data on Bioactivity

Notes:

- The BBN analogue’s GRPr affinity is attributed to Trp and Met residues , whereas the target peptide’s lack of these residues may limit similar targeting.

- LKP’s ACE inhibition is driven by hydrophobic interactions with His353/513 ; the target peptide’s His and Leu-Leu motifs could mimic this mechanism.

生物活性

H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH, commonly referred to as PTHrP (1-34), is a peptide that plays significant roles in various biological processes, particularly in calcium homeostasis and cellular signaling. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C180H287N57O48

- Molecular Weight : 4017.56 g/mol

- CAS Number : 112540-82-6

This peptide consists of a sequence of amino acids that contribute to its biological functions. The specific arrangement of these amino acids influences its interaction with various receptors and enzymes in the body.

1. Calcium Regulation

PTHrP is primarily known for its role in regulating calcium levels in the blood. It mimics parathyroid hormone (PTH) and is involved in:

- Bone Resorption : PTHrP stimulates osteoclasts, leading to increased bone resorption and release of calcium into the bloodstream.

- Renal Function : It enhances renal tubular reabsorption of calcium, further contributing to elevated serum calcium levels.

2. Tumor Biology

PTHrP is implicated in hypercalcemia associated with malignancies. Tumors can produce PTHrP, leading to paraneoplastic syndromes characterized by elevated calcium levels. Studies have shown that:

- Breast Cancer : High levels of PTHrP correlate with advanced disease stages and poor prognosis.

- Lung Cancer : Similar associations have been observed, indicating its role as a potential biomarker for tumor progression.

3. Cell Proliferation and Differentiation

Research indicates that PTHrP influences cell proliferation and differentiation in various tissues:

- Chondrocytes : Promotes proliferation and inhibits apoptosis, crucial for cartilage development.

- Mammary Gland Development : Involved in the differentiation of mammary epithelial cells during lactation.

PTHrP exerts its effects primarily through binding to the PTH/PTHrP receptor (PTH1R), which activates intracellular signaling pathways such as:

- cAMP Pathway : Leading to enhanced gene expression related to calcium metabolism.

- MAPK Pathway : Involved in cell proliferation and survival signaling.

Case Studies

Several studies have highlighted the biological activity of PTHrP:

- Hypercalcemia in Cancer Patients

- Role in Osteosarcoma

- Impact on Kidney Function

Summary of Biological Activities

Q & A

How can researchers determine the structural integrity and sequence accuracy of this peptide in experimental settings?

Methodological Answer:

Structural validation requires a combination of analytical techniques:

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight and detect post-translational modifications (e.g., oxidation, deamidation) .

- Amino Acid Sequencing (Edman Degradation): Verify sequence order by stepwise cleavage of N-terminal residues, though limitations exist for peptides with repetitive residues (e.g., Leu-Leu) .

- Nuclear Magnetic Resonance (NMR): For advanced structural analysis, 2D-NMR can resolve tertiary interactions or misfolding, particularly useful if functional assays show discrepancies in activity .

Data Contradiction Analysis: If MS data conflicts with Edman results (e.g., mismatched molecular weights), consider partial hydrolysis or enzymatic digestion to isolate overlapping fragments for re-sequencing .

What experimental strategies are recommended for resolving discrepancies in bioactivity assays involving this peptide?

Advanced Research Considerations:

- Dose-Response Reproducibility: Replicate assays across independent laboratories to rule out batch-specific impurities (e.g., truncated peptides from incomplete synthesis) .

- Structural Validation: Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix or β-sheet motifs), as misfolding may explain inconsistent receptor binding .

- Controlled Degradation Studies: Incubate the peptide under physiological conditions (e.g., 37°C, pH 7.4) and monitor stability via HPLC-MS to identify labile residues (e.g., Asp-Lys linkages prone to hydrolysis) .

Example Workflow:

Compare bioactivity of freshly synthesized vs. aged peptide batches.

Correlate activity loss with degradation products identified via MS.

How can researchers optimize solid-phase synthesis protocols for this peptide to minimize side products?

Methodological Answer:

- Coupling Efficiency: Use orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for side chains) to prevent premature deprotection. Monitor each coupling step via Kaiser test .

- Aggregation Mitigation: Incorporate pseudoproline dipeptides (e.g., Ser-Gly) or microwave-assisted synthesis to disrupt β-sheet formation during chain elongation .

- Purification Strategies: Apply reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate truncated sequences or deletion variants .

Data-Driven Optimization: If HPLC reveals >5% impurities, adjust resin swelling time or employ double couplings for sterically hindered residues (e.g., Ile, Leu) .

What advanced techniques are available to study this peptide's interaction with biological targets (e.g., receptors or enzymes)?

Advanced Research Tools:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) in real-time using immobilized targets .

- Cryo-Electron Microscopy (Cryo-EM): Resolve peptide-target complexes at near-atomic resolution, ideal for large or flexible systems .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Contradiction Resolution: If SPR and ITC yield conflicting affinity values, verify peptide purity and confirm target protein conformation via SDS-PAGE or CD spectroscopy .

How should researchers design stability studies for this peptide under varying storage conditions?

Experimental Design:

- Temperature and pH Screening: Store aliquots at -80°C, 4°C, and 25°C in buffers ranging from pH 3–8. Assess stability via HPLC-MS at 0, 7, 30, and 90 days .

- Lyophilization Feasibility: Test reconstitution recovery after lyophilization with cryoprotectants (e.g., trehalose) to prevent aggregation .

Data Interpretation: If degradation accelerates at pH >7, suspect deamidation of Gln or Asn residues; confirm via MS/MS fragmentation .

What computational approaches can predict this peptide's functional motifs or interaction sites?

Advanced Methodologies:

- Molecular Dynamics (MD) Simulations: Simulate peptide behavior in explicit solvent (e.g., TIP3P water) to identify flexible regions (e.g., Lys-Gly-Lys segment) prone to proteolysis .

- Machine Learning (ML) Models: Train algorithms on databases (e.g., UniProt) to predict antimicrobial or receptor-binding motifs based on sequence homology .

Validation: Cross-reference computational predictions with alanine-scanning mutagenesis data to prioritize residues for functional assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。